p-Toluenesulfonyl chloride

Beschreibung

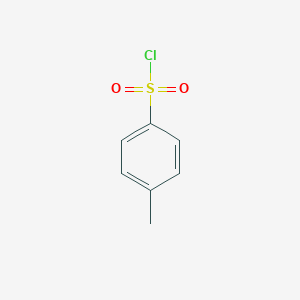

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYROPELSRYBVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3C(C6H4)SO2Cl, C7H7ClO2S | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052660 | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., A white to gray solid; [CAMEO] Hygroscopic; [eChemPortal: SIDSUNEP] White or light yellow crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

146 °C @ 15 MM HG | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C c.c. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER, Solubility in water: reaction | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.16 | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS, TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER | |

CAS No. |

98-59-9 | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tosyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/027KYN78B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

69-71 °C | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

p-Toluenesulfonyl Chloride: A Technical Guide on its Core Mechanism of Action and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract: p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl), commonly known as tosyl chloride (TsCl), is a pivotal reagent in modern organic synthesis.[1] Its primary utility stems from its high reactivity as an electrophile, enabling the efficient conversion of alcohols and amines into corresponding p-toluenesulfonate (tosylate) esters and sulfonamides.[2] This transformation is fundamental for numerous synthetic strategies, most notably by converting the poor hydroxyl leaving group into an excellent tosylate leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[3] Furthermore, the tosyl group serves as a robust protecting group for hydroxyl and amino functionalities in multi-step syntheses.[4] Its application is extensive in the pharmaceutical and agrochemical industries, where it is a key intermediate in the synthesis of sulfa drugs, antibiotics, antivirals, and herbicides.[5][6] This guide provides an in-depth examination of the core mechanisms of action of TsCl, detailed experimental protocols, and its versatile applications in chemical synthesis and drug development.

Core Mechanism of Action: Tosylation

The fundamental mechanism of this compound involves the sulfonylation of nucleophiles such as alcohols or amines.[2] This process, known as tosylation, transforms the substrate into a tosylate ester or a sulfonamide.

Tosylation of Alcohols

The most common application of TsCl is the activation of alcohols.[3] The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. TsCl converts the alcohol into an alkyl tosylate (-OTs), where the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[2] This is followed by the elimination of a chloride ion.[2] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1][7]

A critical aspect of this mechanism is that the C-O bond of the alcohol remains intact during the reaction.[8] This means the stereochemical configuration at the carbon atom attached to the oxygen is retained.[7][8]

Caption: General mechanism for the tosylation of an alcohol using TsCl and pyridine.

Formation of Sulfonamides

TsCl reacts readily with primary and secondary amines to form the corresponding N-tosylsulfonamides.[1] The mechanism is analogous to that of alcohol tosylation, with the amine's nitrogen atom acting as the nucleophile. The resulting sulfonamides are generally stable, non-basic compounds.[1] This reaction is a cornerstone for the synthesis of the sulfonamide class of pharmaceuticals (sulfa drugs).[2][9]

References

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. This compound | Tosyl Chloride Reagent [benchchem.com]

- 3. svkm-iop.ac.in [svkm-iop.ac.in]

- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 6. globalgrowthinsights.com [globalgrowthinsights.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sarchemlabs.com [sarchemlabs.com]

The Pivotal Role of Tosyl Chloride in Modern Organic Synthesis: A Technical Guide

Abstract

Para-toluenesulfonyl chloride (tosyl chloride, TsCl) stands as a cornerstone reagent in organic synthesis, prized for its versatility and reliability. This technical guide provides an in-depth exploration of the multifaceted roles of tosyl chloride, catering to researchers, scientists, and professionals in drug development. We delve into its fundamental applications, including the transformation of alcohols into excellent leaving groups, the protection of functional groups, and the synthesis of sulfonamides—a key moiety in numerous pharmaceuticals. This document offers a comprehensive overview of reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategy. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the logical and chemical relationships.

Introduction: The Enduring Utility of Tosyl Chloride

p-Toluenesulfonyl chloride is an organic compound with the formula CH₃C₆H₄SO₂Cl.[1] It is a white, malodorous solid that is widely used in organic synthesis as a reagent for the introduction of the tosyl group (CH₃C₆H₄SO₂).[2] The tosyl group's strong electron-withdrawing nature makes the tosylate anion a very stable, and therefore excellent, leaving group. This property is the foundation of tosyl chloride's most common application: the activation of alcohols for nucleophilic substitution and elimination reactions.[2][3] Beyond this primary role, tosyl chloride is instrumental in the protection of alcohols and amines, the formation of sulfonamides, and as a dehydrating agent and catalyst in various transformations.[4][5] Its significance is particularly pronounced in the pharmaceutical industry, where it is integral to the synthesis of a wide range of drug molecules, including antibiotics and antivirals.[4][6]

Core Applications of Tosyl Chloride in Organic Synthesis

Activation of Alcohols via Tosylation

The reaction of an alcohol with tosyl chloride in the presence of a base, typically pyridine (B92270) or triethylamine (B128534), converts the hydroxyl group into a tosylate ester (-OTs).[5] The hydroxyl group itself is a poor leaving group (as hydroxide, HO⁻, is a strong base), but its conversion to a tosylate transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.[2][3]

Mechanism of Tosylation:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, with the base serving to neutralize the generated HCl.[3]

Caption: Mechanism of alcohol tosylation.

Quantitative Data for Tosylation of Alcohols:

The efficiency of tosylation can be influenced by the substrate, base, and reaction conditions. Below is a summary of representative examples.

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Pyridine | DCM | 0 | 4 | >95 | [7] |

| Primary Alcohol | Triethylamine | DCM | 0 | 4 | >95 | [7] |

| Benzyl (B1604629) Alcohol | K₂CO₃ | Solid-state | RT | 0.08 | 98 | [8] |

| (±)-pent-4-yn-2-ol | DMAP, Et₃N | DCM | 0 to RT | 1 | 53 | [9] |

| Substituted Benzyl Alcohols (electron-withdrawing groups) | TEA, DMAP | CH₂Cl₂ | 0 to 15 | 12.5 | 30-87 (of chloride) | [10][11] |

Note: In some cases, particularly with electron-withdrawing groups on benzyl alcohols, the tosylate can be unstable and convert in situ to the corresponding chloride.[10][11]

Synthesis of Sulfonamides

The reaction of tosyl chloride with primary or secondary amines yields sulfonamides, a functional group present in many pharmaceuticals, including sulfa drugs.[4][6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Quantitative Data for Sulfonamide Synthesis:

| Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| N-(trimethylsilyl)morpholine | TsCl, CH₃CN, reflux, 1h | 95 | [12] |

| N-(trimethylsilyl)aniline | TsCl, CH₃CN, reflux, 1h | 96 | [12] |

| Benzylamine | TsCl, TEA, PPh₃, CH₂Cl₂, 0°C | 66 (sulfinamide) | [13] |

| Various amines | Sulfamoyl chlorides, TEA or Pyridine, DCM or THF, 0°C to RT, 12-24h | 70-95 | [14] |

Tosyl Group as a Protecting Group

The tosyl group can serve as a protecting group for alcohols and amines.[2][4] Tosylates are stable to a wide range of reaction conditions. Deprotection can be achieved using strong reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide.[15]

Experimental Protocols

General Procedure for the Tosylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq.)

-

Dry Dichloromethane (DCM) (10 volumes)

-

Pyridine or Triethylamine (1.5 eq.)

-

This compound (TsCl) (1.2 eq.)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a solution of the alcohol (1 eq.) in dry DCM (10 volumes) in a round-bottom flask, add pyridine or triethylamine (1.5 eq.) at 0 °C under an inert atmosphere.[7]

-

Slowly add this compound (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[7]

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not gone to completion as monitored by TLC, allow the mixture to warm to room temperature and stir for an additional 2 hours.[7]

-

Upon completion, quench the reaction by adding water.[7]

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.[7]

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired tosylate.[7]

Caption: Experimental workflow for alcohol tosylation.

General Procedure for the Synthesis of Sulfonamides

Materials:

-

Primary or secondary amine (1.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine (1.5 eq.)

-

This compound (1.1 eq.)

-

Water

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM or THF.[14]

-

Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[14]

-

Slowly add a solution of tosyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.[14]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[14]

-

Once the reaction is complete, quench the reaction with water.[14]

-

Extract the aqueous layer with DCM or ethyl acetate.[14]

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[14] Further purification can be achieved by recrystallization or column chromatography.

Advanced Applications and Future Outlook

Beyond these fundamental roles, tosyl chloride finds application in a variety of other transformations, including:

-

Dehydration Reactions: It can be used as a dehydrating agent for the conversion of oximes and amides to nitriles.[16][17]

-

Synthesis of Heterocycles: Tosyl chloride is employed in the synthesis of various heterocyclic compounds such as aziridines, pyrazoles, and pyrimidines.[4]

-

Isothiocyanate Synthesis: It mediates the decomposition of in situ generated dithiocarbamic acid salts to form isothiocyanates.[18][19]

-

Catalysis: In some reactions, tosyl chloride can act as a catalyst.[4]

The continued development of novel synthetic methodologies will undoubtedly uncover new and innovative applications for this versatile reagent. Its affordability, ready availability, and predictable reactivity ensure that tosyl chloride will remain an indispensable tool in the arsenal (B13267) of the synthetic organic chemist for the foreseeable future, particularly in the complex, multi-step syntheses required for modern drug discovery and development.

Conclusion

Tosyl chloride is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to activate alcohols, protect functional groups, and facilitate the formation of sulfonamides has cemented its importance in both academic research and industrial processes, especially within the pharmaceutical sector. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize tosyl chloride in their synthetic endeavors. As synthetic chemistry continues to evolve, the fundamental transformations enabled by tosyl chloride will undoubtedly remain critical to the construction of complex molecular architectures.

References

- 1. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 5. svkm-iop.ac.in [svkm-iop.ac.in]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 19. Collection - Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on p-Toluenesulfonyl Chloride as a Protecting Group for Alcohols

This technical guide provides a comprehensive overview of the principles and applications of this compound (TsCl) for the protection of alcohols in organic synthesis. It includes detailed experimental protocols, quantitative data, and a discussion of the tosyl group's stability and orthogonality with other common protecting groups.

Core Principles: Why Use a Tosyl Protecting Group?

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The hydroxyl group of an alcohol is nucleophilic and weakly acidic, making it reactive towards a variety of reagents. The conversion of an alcohol (R-OH) to a tosylate (R-OTs) serves two primary purposes:

-

Protection: The bulky tosyl group sterically hinders the oxygen atom, reducing its nucleophilicity and preventing it from participating in unwanted side reactions.

-

Activation: The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This transformation converts the poorly leaving hydroxyl group into a reactive site for nucleophilic substitution (SN2) and elimination (E2) reactions.

The protection of an alcohol with this compound is a straightforward reaction that proceeds with retention of stereochemistry at the carbinol center.

Data Presentation: A Comparative Overview

The efficiency of the tosylation reaction is dependent on the substrate, base, solvent, and reaction conditions. The following table summarizes representative quantitative data for the tosylation of various alcohols.

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol (e.g., 1-dodecanol) | Pyridine (B92270) | Chloroform | Room Temp | 24 | 95-99 |

| Secondary Alcohol (e.g., cyclohexanol) | Pyridine | Pyridine | 0 | 12 | 85-92 |

| Benzylic Alcohol (e.g., benzyl (B1604629) alcohol) | Triethylamine/DMAP | Dichloromethane | 0 to 15 | 12.5 | 90 |

| Sterically Hindered Alcohol (e.g., neopentyl alcohol) | Pyridine | Pyridine | 25 | 72 | 75-85 |

Experimental Protocols

This protocol describes the preparation of benzyl tosylate from benzyl alcohol and this compound.

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Pyridine (dried over KOH)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of benzyl alcohol in pyridine is cooled to 0 °C in an ice bath.

-

This compound is added portion-wise with stirring, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.

-

The mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed successively with cold 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude benzyl tosylate can be purified by recrystallization from a suitable solvent like hexane (B92381) or ethanol.

The removal of the tosyl group is typically achieved through reductive cleavage.

3.2.1. Reductive Cleavage with Sodium Naphthalenide

This method is effective for the deprotection of tosylates under mild conditions.

Materials:

-

Tosylated alcohol (1.0 eq)

-

Sodium metal (2.5 eq)

-

Naphthalene (B1677914) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, a solution of naphthalene in anhydrous THF is prepared.

-

Freshly cut sodium metal is added, and the mixture is stirred vigorously at room temperature until the deep green color of the sodium naphthalenide radical anion is formed.

-

The solution is cooled to -78 °C, and a solution of the tosylated alcohol in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water, followed by saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude alcohol is purified by flash column chromatography.

3.2.2. Reductive Cleavage with Magnesium and Methanol

This is an alternative, milder method for reductive deprotection.

Materials:

-

Tosylated alcohol (1.0 eq)

-

Magnesium turnings (10 eq)

-

Anhydrous Methanol

Procedure:

-

To a suspension of magnesium turnings in anhydrous methanol, the tosylated alcohol is added.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated.

-

The product is purified by column chromatography.

Mandatory Visualizations

Caption: Protection of an alcohol using this compound.

Caption: Deprotection pathways for tosylated alcohols.

Caption: Logical workflow for an orthogonal protection strategy.

Stability and Orthogonality of the Tosyl Group

A key advantage of the tosyl protecting group is its robustness. It is stable to a wide range of reagents and conditions, which allows for selective manipulation of other functional groups in its presence.

-

Acidic Conditions: Tosylates are generally stable to acidic conditions used to remove other protecting groups like Boc or silyl (B83357) ethers.

-

Basic Conditions: They are resistant to hydrolysis under mild basic conditions.

-

Oxidizing and Reducing Agents: The tosyl group is compatible with many common oxidizing agents and is stable to catalytic hydrogenation. However, it can be cleaved by strong reducing agents like lithium aluminum hydride (LiAlH4), which reduces the tosylate to the corresponding alkane, and by dissolving metal reductions.

This stability profile makes the tosyl group orthogonal to several other widely used protecting groups:

-

Boc (tert-Butoxycarbonyl): A Boc-protected amine can be deprotected with trifluoroacetic acid (TFA) without affecting a tosyl-protected alcohol.

-

Silyl Ethers (e.g., TBDMS, TIPS): These are readily cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), which do not affect the tosyl group.

-

Benzyl Ethers (Bn): The benzyl group is removed by catalytic hydrogenolysis (H2, Pd/C), conditions under which the tosyl group is stable.

This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection and functionalization of specific sites in complex molecules.

An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonyl chloride (TsCl), a prominent member of the sulfonyl chloride family, is a cornerstone reagent in modern organic synthesis. Its utility is primarily anchored in its ability to transform poor leaving groups, such as hydroxyls, into excellent tosylate leaving groups, thereby facilitating a wide array of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its diverse applications in chemical research and drug development.

Introduction

This compound, also known as tosyl chloride, is an organic compound with the chemical formula CH₃C₆H₄SO₂Cl.[1] It is a white, malodorous solid that is widely utilized as a reagent in organic synthesis.[1][2] The tosyl group (CH₃C₆H₄SO₂) is a robust protecting group for alcohols and amines and, more importantly, functions as an exceptional leaving group in nucleophilic substitution reactions.[3][4] This dual functionality has cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on the core properties and practical applications of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[5][6] It is characterized by a pungent odor and is known to be a lachrymator.[2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [7] |

| Appearance | White to light yellow crystalline powder/solid | [2][5] |

| Melting Point | 65-69 °C | [7] |

| Boiling Point | 134 °C at 10 mmHg | [7] |

| Density | 1.35 g/cm³ | [8] |

| Flash Point | 128 °C (262 °F) | [7][8] |

| Vapor Pressure | 1 mmHg at 88 °C | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (reacts) | [1][9] |

| Ethanol | Freely soluble | [10] |

| Benzene (B151609) | Freely soluble | [10] |

| Ether | Freely soluble | [11] |

| Chloroform (B151607) | Freely soluble | [10] |

| Methylene Chloride | 0.2 g/mL (clear solution) | [12] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 270 MHz) | δ 7.80 (d, J = 8.4 Hz, 2H), 7.39-7.29 (m, 2H), 2.43 (s, 3H) | [13] |

| IR (KBr Pellet) | Key peaks indicative of sulfonyl chloride and aromatic functionalities. | [9] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorosulfonation of toluene (B28343).[2]

Experimental Protocol: Synthesis via Chlorosulfonation of Toluene

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Phosphorus oxychloride (optional, as sulfonating agent)

-

Inorganic ammonium (B1175870) salt (optional, as sulfonation auxiliary agent)

-

Solvent (e.g., chloroform)

-

Water

-

Ice

Procedure:

-

In a fume hood, equip a round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

-

Add chlorosulfonic acid to the flask and cool it in an ice bath.

-

Slowly add toluene dropwise to the stirred, cooled chlorosulfonic acid. Maintain the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring to hydrolyze the excess chlorosulfonic acid.

-

Separate the organic layer. If a solvent like chloroform was used, the product will be in the organic phase.[2]

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.[5]

Reactivity and Key Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Tosylation of Alcohols

A primary application of this compound is the conversion of alcohols to tosylates. This transformation is crucial as it converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[3][14]

Reaction Mechanism: The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the HCl generated during the reaction.[14]

Caption: General mechanism for the tosylation of an alcohol using this compound in the presence of a base.

Experimental Protocol: General Tosylation of an Alcohol

Materials:

-

Alcohol

-

This compound (TsCl)

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (B109758) (DCM) or chloroform

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5-2.0 eq.) to the solution, followed by a catalytic amount of DMAP (if used).

-

Slowly add this compound (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

-

The product can be purified by recrystallization or column chromatography.

Formation of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides.[1] This reaction is often used for the protection of amine functionalities or for the synthesis of sulfonamide-based drugs.

Experimental Protocol: Synthesis of a Sulfonamide from a Primary Amine

Materials:

-

Primary amine

-

This compound (TsCl)

-

Aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution

-

Suitable solvent (e.g., diethyl ether or dichloromethane)

-

Dilute HCl

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add an excess of aqueous KOH or NaOH solution.

-

Add this compound portion-wise while stirring vigorously. The reaction is often exothermic and may require cooling.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Separate the organic layer and wash it with water.

-

The resulting N-substituted sulfonamide from a primary amine is acidic and will be soluble in the aqueous alkaline solution. Acidification of the aqueous layer with dilute HCl will precipitate the sulfonamide.

-

The precipitated sulfonamide can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[15]

-

Moisture Sensitivity: It reacts with water, including moisture in the air, to produce hydrochloric acid and p-toluenesulfonic acid.[2][9] Therefore, it should be stored in a tightly sealed container in a dry environment.

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[2] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[15]

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and water.[12]

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable method for the activation of alcohols and the protection of amines. Its predictable reactivity and the stability of its derivatives make it a valuable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- 1. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 2. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. sdfine.com [sdfine.com]

- 8. Preparation method of p-toluene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KR840002200B1 - Purification of p-tosyl chloride - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 14. This compound – description and application - Georganics [georganics.sk]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tosylates from alcohols, a fundamental transformation in organic chemistry crucial for drug development and complex molecule synthesis. The conversion of a hydroxyl group, which is a poor leaving group, into a tosylate ester renders it an excellent leaving group for subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2] This process is valued for its reliability, mild conditions, and the stereochemical retention at the carbon center bearing the alcohol.[3]

Core Principles and Mechanism

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5] The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[2][5] This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the generated hydrochloric acid (HCl) and deprotonate the oxonium ion, yielding the final tosylate ester and the corresponding ammonium (B1175870) salt.[1][2][6] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction.[3]

Reaction Mechanism

Caption: The reaction mechanism of alcohol tosylation with TsCl.

Experimental Protocols

Detailed experimental procedures are critical for successful and reproducible tosylation reactions. Below are representative protocols derived from the literature.

General Procedure for Tosylation of a Primary Alcohol

This protocol is a widely applicable method for the tosylation of primary alcohols.

Materials:

-

Alcohol (1.0 eq.)

-

This compound (TsCl) (1.2-1.5 eq.)

-

Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the stirred solution.[7]

-

Slowly add this compound (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[7]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[6][7] The reaction progress should be monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, dilute the reaction mixture with water.[7]

-

Separate the organic layer and wash it successively with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[6][7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[6][7]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[6]

Tosylation using a Catalytic Amount of DMAP

The addition of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction, which is particularly useful for less reactive alcohols.

Materials:

-

Alcohol (1.0 eq.)

-

This compound (TsCl) (1.5 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq.)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the alcohol (1 mmol) in anhydrous DCM (5 mL) at 0 °C, add triethylamine (0.22 mL, 1.5 mmol) and DMAP (30 mg, 0.2 mmol).[6]

-

Add a solution of tosyl chloride (286 mg, 1.5 mmol) in anhydrous DCM (5 mL) dropwise to the mixture.[6]

-

Stir the reaction at 0 °C for 30 minutes and then at 15 °C for 12 hours.[6]

-

Follow the work-up procedure as described in the general protocol.

Quantitative Data on Tosylation Reactions

The efficiency of the tosylation reaction can be influenced by the substrate, base, solvent, and reaction time. The following table summarizes yields reported in the literature for various alcohol substrates.

| Alcohol Substrate | Base | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | TEA/DMAP | CH₂Cl₂ | DMAP | 12 | 15 | 53 | [6] |

| p-Nitrobenzyl alcohol | TEA/DMAP | CH₂Cl₂ | DMAP | 12 | 15 | 0 (Chloride formed) | [6] |

| Polyisobutylene-allyl-OH | TEA | - | DMAP | 20 | RT | ~90 | [8] |

| 1-Decanol | - | CH₂Cl₂ | ZrCl₄ | 6 | Reflux | 81 | [9] |

| 2-Butanol | - | CH₂Cl₂ | ZrCl₄ | 6 | Reflux | 4 | [9] |

| (S)-2-Amino-3-methyl-1-butanol | K₂CO₃ | Acetonitrile | - | 6 | RT | - | [10] |

| 2-Aminoethanol | KOH | Water/CH₂Cl₂ | - | 0.5 | RT | High | [10] |

Note: The reaction of electron-withdrawing group-substituted benzyl alcohols with TsCl can lead to the formation of the corresponding chlorides instead of tosylates.[6]

Experimental Workflow

Caption: A general experimental workflow for the synthesis of tosylates.

Purification and Characterization

Purification of the resulting tosylate is typically achieved through recrystallization or silica gel column chromatography.[6] It is important to remove any unreacted TsCl, as it can interfere with subsequent reactions. One method for removing excess TsCl is to react it with a cellulosic material like filter paper, followed by filtration.[11]

The characterization of the purified tosylate is commonly performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the tosylate ester.

-

Infrared (IR) spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthesis of tosylates from alcohols using tosyl chloride is a robust and indispensable transformation in modern organic synthesis. This guide provides the fundamental principles, detailed experimental protocols, and critical considerations for researchers and professionals in the field of drug development and chemical sciences. The ability to convert a poor leaving group into an excellent one with stereochemical control allows for a wide range of subsequent functional group interconversions, making it a cornerstone of synthetic strategy.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ch8 : Tosylates [chem.ucalgary.ca]

- 3. orgosolver.com [orgosolver.com]

- 4. Khan Academy [khanacademy.org]

- 5. benchchem.com [benchchem.com]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of p-Toluenesulfonyl Chloride with Primary Amines for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between p-toluenesulfonyl chloride (TsCl) and primary amines, a cornerstone transformation in organic synthesis and medicinal chemistry. This reaction, leading to the formation of sulfonamides, is pivotal in the development of a wide array of pharmaceutical agents due to the desirable physicochemical and biological properties of the sulfonamide functional group.[1] This guide details the reaction mechanism, presents quantitative data for various substrates, outlines detailed experimental protocols, and illustrates key workflows relevant to drug discovery and development.

Core Reaction and Mechanism

The reaction of this compound, a derivative of p-toluenesulfonic acid, with a primary amine results in the formation of a stable N-substituted p-toluenesulfonamide.[2][3] The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[2] This is followed by the elimination of a chloride ion. The hydrogen chloride (HCl) generated as a byproduct is typically neutralized by a base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion.[2] The resulting sulfonamide is non-basic, and the hydrogen on the nitrogen atom becomes acidic.[2]

The reaction is fundamental to the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[4][5] Primary amines react with sulfonyl chlorides to form sulfonamides that are soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen.[4]

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data Presentation

The yield and reaction time for the synthesis of N-substituted p-toluenesulfonamides are influenced by the nature of the primary amine, the solvent, and the base used. Below are tabulated results from various studies.

Table 1: Synthesis of Sulfonamides from Various Amines and this compound

| Entry | Primary Amine | Solvent | Base/Catalyst | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Acetonitrile (B52724) | Crosslinked Poly(4-vinylpyridine) | 2 | 95 | |

| 2 | 4-Nitroaniline | Acetonitrile | Crosslinked Poly(4-vinylpyridine) | 3 | 92 | |

| 3 | Benzylamine | Acetonitrile | Crosslinked Poly(4-vinylpyridine) | 1.5 | 96 | |

| 4 | Cyclohexylamine | Acetonitrile | Crosslinked Poly(4-vinylpyridine) | 1 | 98 | |

| 5 | n-Butylamine | Acetonitrile | Crosslinked Poly(4-vinylpyridine) | 1 | 97 | |

| 6 | Aniline | Solvent-free | None | - | 98 | [6] |

| 7 | 4-Nitroaniline | Solvent-free | ZnO | - | 95 | [6] |

| 8 | Methylamine (33% aq.) | Water | NaOH | 0.5 | 88-91 | [7] |

Table 2: Synthesis of Sulfonamides from N-Silylamines and this compound

Reaction Conditions: 1 mmol N-Silylamine, 1 mmol this compound, and 15 mL CH₃CN, refluxed for 1 hour.

| Entry | N-Silylamine derived from | Product | Yield (%) | Reference |

| 1 | Morpholine | N-Tosylmorpholine | 99 | [8] |

| 2 | Pyrrolidine | N-Tosylpyrrolidine | 99 | [8] |

| 3 | Indoline | N-Tosylindoline | 99 | [8] |

| 4 | Aniline | N-Phenyl-p-toluenesulfonamide | 99 | [8] |

| 5 | Allylamine | N-Allyl-p-toluenesulfonamide | 99 | [8] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-yielding synthesis. Below are representative protocols for the preparation of N-substituted p-toluenesulfonamides.

General Procedure for the Synthesis of N-Alkyl-p-toluenesulfonamide

This protocol is adapted from a procedure for the synthesis of N-methyl-p-toluenesulfonamide.[7]

Materials:

-

This compound (TsCl)

-

Primary amine (e.g., 33% aqueous methylamine)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

In a round-bottomed flask, add the primary amine (1.25 equivalents).

-

With swirling, add a portion of this compound (1.0 equivalent, divided into three portions) over approximately 5 minutes.

-

After the initial exothermic reaction subsides, add a concentrated solution of sodium hydroxide (prepared by dissolving 70 g of NaOH in 70 ml of water) in portions, alternating with the remaining portions of this compound. Maintain the reaction temperature below 60°C.

-

After the final addition, rinse the flask walls with a small amount of water and heat the mixture on a steam bath for 15 minutes with vigorous stirring.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

General Procedure using a Polymeric Base

This protocol utilizes a crosslinked poly(4-vinylpyridine) as a solid-supported base, which simplifies product purification.

Materials:

-

This compound (TsCl)

-

Primary amine

-

Crosslinked poly(4-vinylpyridine)

-

Acetonitrile

Procedure:

-

To a suspension of crosslinked poly(4-vinylpyridine) (e.g., 1.75 g) in acetonitrile (5 mL), add this compound (1.0 equivalent) and the primary amine (1.0 equivalent).

-

Stir the mixture at room temperature for the appropriate reaction time (typically 1-3 hours, monitor by TLC).

-

Upon completion of the reaction, filter the mixture to remove the polymer.

-

Wash the polymer with acetonitrile (2 x 5 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the sulfonamide product.

-

If necessary, further purify the product by flash chromatography on silica (B1680970) gel.

Workflow and Applications in Drug Development

The synthesis of sulfonamides from primary amines and this compound is a key step in the development of many therapeutic agents. The sulfonamide moiety is considered a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][6]

The general workflow for incorporating a sulfonamide linkage into a potential drug candidate is illustrated below.

Caption: General workflow for sulfonamide synthesis in drug development.

Examples of drugs containing the toluenesulfonamide or a related sulfonamide moiety synthesized through similar reactions include certain diuretics, anticonvulsants, and antiviral agents.[1] The tosyl group can also serve as a protecting group for amines during multi-step syntheses.[9] The reaction's reliability, scalability, and the stability of the resulting sulfonamide bond make it an invaluable tool for medicinal chemists.

References

- 1. cbijournal.com [cbijournal.com]

- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. svkm-iop.ac.in [svkm-iop.ac.in]

- 4. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

- 5. allen.in [allen.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

The Tosyl Group: A Cornerstone for Nucleophilic Substitution in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic conversion of functional groups is a fundamental aspect of modern organic synthesis, particularly within the complex multi-step processes required for drug development. A frequent and critical challenge is the transformation of poor leaving groups, such as hydroxyls, into moieties that are readily displaced by nucleophiles. The p-toluenesulfonyl (tosyl) group stands as a highly effective and versatile solution, enabling a vast array of nucleophilic substitution and elimination reactions with exceptional control over reactivity and stereochemistry.[1] This guide provides a comprehensive overview of the tosyl group's function, its quantitative comparison to other leaving groups, detailed experimental protocols, and its application in advanced synthetic strategies.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is an intrinsically poor leaving group because its departure would generate the hydroxide (B78521) ion (HO⁻), a strong base.[1] Effective leaving groups are invariably weak bases, as this indicates their stability in solution after dissociation. The utility of the tosyl group lies in its ability to convert an alcohol into an alkyl tosylate (ROT), which possesses an excellent leaving group—the tosylate anion (TsO⁻).

The stability of the tosylate anion is derived from two key electronic factors:

-

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group (-SO₃), spreading it over three electronegative oxygen atoms.[2][3] This distribution of charge significantly stabilizes the anion.

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge.[1]

The result is that the tosylate anion is the conjugate base of a very strong acid, p-toluenesulfonic acid (TsOH), which has a pKa of approximately -2.8.[4][5] This makes the tosylate anion a very stable, weak base and, consequently, an outstanding leaving group.

>];

}

>];

}

>];

}

>];

}

Caption: Resonance structures showing delocalization of the negative charge in the tosylate anion.

Data Presentation: Quantitative Comparison of Leaving Groups

The effectiveness of a leaving group can be quantified by comparing the acidity (pKa) of its conjugate acid and the relative rates of substitution reactions. Lower pKa values signify a stronger acid and a more stable conjugate base, which translates to a better leaving group.[2]

Table 1: Acidity of Conjugate Acids for Common Leaving Groups

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|---|

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | -14 | Excellent |

| Tosylate | -OTs | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Mesylate | -OMs | Methanesulfonic Acid | -1.9 | Excellent |

| Iodide | I⁻ | Hydroiodic Acid (HI) | -10 | Good |

| Bromide | Br⁻ | Hydrobromic Acid (HBr) | -9 | Good |

| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | -7 | Moderate |

| Hydroxide | HO⁻ | Water (H₂O) | 15.7 | Very Poor |

Data sourced from multiple references.[2][5][6]

Table 2: Relative Reaction Rates of Nucleophilic Substitution

| Leaving Group (X) in R-X | Relative Rate (Sₙ2) |

|---|---|

| -OTf (Triflate) | ~10⁸ |

| -OTs (Tosylate) | ~10⁵ |

| I⁻ (Iodide) | ~10² |

| Br⁻ (Bromide) | ~10¹ |

| Cl⁻ (Chloride) | 1 |

Note: Relative rates are approximate and can vary significantly with substrate, nucleophile, and solvent conditions.[2]

As the data clearly indicates, sulfonate esters like tosylate are significantly better leaving groups than halides, leading to much faster reaction rates.

Experimental Protocols

This protocol describes the general procedure for tosylating a primary or secondary alcohol. The reaction proceeds with retention of stereochemistry at the carbinol carbon because the C-O bond is not broken.[7][8]

Materials:

-

Alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA) with catalytic DMAP

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

1 M HCl solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Methodology:

-

Dissolve the alcohol (1.0 eq.) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

If using DCM as the solvent, add pyridine or TEA (1.5 eq.) to the solution.

-

Slowly add this compound (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.[9] If the reaction is sluggish, it can be allowed to warm to room temperature.[9]

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer successively with cold 1 M HCl solution (to remove pyridine/TEA), deionized water, and finally with brine solution.[1][9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate.

-

Purify the product by recrystallization (for solids) or column chromatography.[1]

// Nodes Alcohol [label="Alcohol\n(R-OH)"]; TsCl [label="Tosyl Chloride\n(TsCl)"]; Pyridine [label="Pyridine\n(Base)"]; Intermediate [label="Protonated Intermediate\n[R-O(H)-Ts]⁺Cl⁻", shape=Mrecord, fillcolor="#FBBC05"]; Tosylate [label="Alkyl Tosylate\n(R-OTs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridinium [label="Pyridinium Hydrochloride"];

// Edges Alcohol -> Intermediate [label="Nucleophilic Attack\non Sulfur"]; TsCl -> Intermediate; Pyridine -> Intermediate [label="Deprotonation", style=dashed, color="#EA4335"]; Intermediate -> Tosylate [label="Loss of H⁺"]; Intermediate -> Pyridinium [style=dashed, color="#EA4335"]; }

Caption: The mechanism for converting an alcohol to a tosylate using TsCl and pyridine.

This protocol details a classic Sₙ2 reaction where the tosylate group is displaced by an azide (B81097) nucleophile. This reaction proceeds with inversion of stereochemistry at the carbon center.[5]

Materials:

-

Alkyl tosylate (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle

Methodology:

-

In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF.[5]

-

Heat the reaction mixture with stirring to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.[5]

-

Combine the organic extracts and wash with brine solution to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting alkyl azide by column chromatography.

// Nodes Start [label="(R)-Chiral Alcohol", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protocol 1:\nAdd TsCl, Pyridine", shape=Mrecord]; Tosyl [label="(R)-Alkyl Tosylate\n(Retention)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Protocol 2:\nAdd NaN₃, DMF, Heat", shape=Mrecord]; Product [label="(S)-Alkyl Azide\n(Inversion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Tosyl; Tosyl -> Step2; Step2 -> Product;

// Invisible nodes for alignment subgraph { rank=same; Start; Step1; } subgraph { rank=same; Tosyl; Step2; } }

Caption: Workflow demonstrating stereochemical control using a two-step tosylation/substitution sequence.

Advanced Applications in Drug Development and Chemical Biology

The reliability of tosylate chemistry has made it a staple in pharmaceutical synthesis.[5] Beyond traditional applications, innovative methodologies are expanding its role. Ligand-Directed Tosyl (LDT) chemistry is an emerging technique for the specific covalent labeling of native proteins in living cells. This powerful strategy enables researchers to study protein function and localization in their native biological context.[1]

In LDT, a ligand that binds to a target protein is functionalized with a reactive tosyl group. Upon binding, the proximity effect dramatically increases the effective concentration of the tosylate, leading to a rapid and specific covalent modification of a nearby nucleophilic residue (e.g., histidine, tyrosine) on the protein surface.

// Nodes Ligand [label="Targeting Ligand\nwith Tosyl Group", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Target Protein\n(with Nucleophilic Residue)", shape=cylinder, fillcolor="#FBBC05"]; Binding [label="Non-covalent\nBinding Event", shape=ellipse]; Reaction [label="Proximity-Induced\nCovalent Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabeledProtein [label="Covalently Labeled\nProtein", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash away\nunbound ligand"]; Analysis [label="Downstream Analysis\n(e.g., Imaging, Proteomics)"];

// Edges Ligand -> Binding; Protein -> Binding; Binding -> Reaction [label="Specific Targeting"]; Reaction -> LabeledProtein [label="Labeling"]; LabeledProtein -> Wash; Wash -> Analysis; }

Caption: Logical workflow for the specific labeling of cellular proteins using LDT chemistry.

Conclusion